2-Chloro-4-fluorotoluene

Catalog No.
S1533946
CAS No.
452-73-3
M.F
C7H6ClF
M. Wt
144.57 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-4-fluorotoluene

CAS Number

452-73-3

Product Name

2-Chloro-4-fluorotoluene

IUPAC Name

2-chloro-4-fluoro-1-methylbenzene

Molecular Formula

C7H6ClF

Molecular Weight

144.57 g/mol

InChI

InChI=1S/C7H6ClF/c1-5-2-3-6(9)4-7(5)8/h2-4H,1H3

InChI Key

CSARJIQZOSVYHA-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)F)Cl

Synonyms

2-Chloro-4-fluoro-1-methyl-benzene; 2-Chloro-4-fluoro-toluene; 2-Chloro-4-fluoro-1-methylbenzene; 4-Fluoro-2-chlorotoluene; NSC 88317

Canonical SMILES

CC1=C(C=C(C=C1)F)Cl

Generation of Benzyl-type Radicals:

The primary application of 2-Chloro-4-fluorotoluene in scientific research lies in its ability to generate vibronically excited, jet-cooled benzyl-type radicals. This process is achieved through a technique known as corona excited supersonic expansion coupled with a pinhole-type glass nozzle. []

2-Chloro-4-fluorotoluene (C7H6ClF) is an aromatic organic compound. It is a derivative of toluene (methylbenzene) where a chlorine atom has replaced a hydrogen atom at the second position (ortho) and a fluorine atom has replaced a hydrogen atom at the fourth position (para) of the benzene ring. While not naturally occurring, 2-chloro-4-fluorotoluene finds use as a research intermediate in organic synthesis [].


Molecular Structure Analysis

2-Chloro-4-fluorotoluene has a six-membered benzene ring with a methyl group attached at one carbon and a chlorine atom at another. The unique feature is the presence of a fluorine atom on the opposite side of the ring relative to the chlorine atom. This creates a para-disubstituted structure, potentially affecting its reactivity compared to other isomers. The presence of electronegative chlorine and fluorine atoms can withdraw electron density from the ring, making it less reactive towards electrophiles but potentially activating it for nucleophilic aromatic substitution.


Chemical Reactions Analysis

  • Synthesis

    A common method for synthesizing para-disubstituted aromatic compounds is through Friedel-Crafts acylation or alkylation, followed by nucleophilic aromatic substitution to introduce the fluorine atom.

  • Nucleophilic Aromatic Substitution

    The electron-withdrawing nature of the chlorine and fluorine atoms can activate the ring for nucleophilic aromatic substitution. Depending on the reaction conditions, various nucleophiles could be introduced at different positions on the ring.


Physical And Chemical Properties Analysis

  • Physical State: Likely a colorless liquid at room temperature.
  • Melting Point and Boiling Point: Expected to be in the range of typical aromatic compounds (around 100°C to 200°C).
  • Solubility: Moderately soluble in organic solvents like dichloromethane, chloroform, and benzene, but likely insoluble in water due to the nonpolar nature of the molecule.
  • Mild irritant: May cause irritation to skin and eyes upon contact.
  • Suspected respiratory irritant: Inhalation may cause respiratory irritation.
  • Potential environmental hazard: Organic compounds with halogens can be harmful to aquatic life.
Due to its reactive halogen substituents. Common reactions include:

  • Nitration: It can undergo electrophilic aromatic substitution to introduce a nitro group, typically using concentrated sulfuric acid and nitric acid under controlled temperatures .
  • Reduction: The compound can be reduced to form corresponding amines or alcohols, utilizing reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
  • Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira reactions, where it acts as an electrophile in the formation of biaryl compounds.

While specific biological activities of 2-chloro-4-fluorotoluene are not extensively documented, compounds with similar structures often exhibit various biological effects. Some studies suggest potential antimicrobial properties, but more research is needed to establish definitive biological activities.

Several methods exist for synthesizing 2-chloro-4-fluorotoluene:

  • From 2-Chloro-4-aminotoluene:
    • Anhydrous hydrogen fluoride is cooled to 0-5 °C.
    • 2-Chloro-4-aminotoluene is added slowly, followed by sodium nitrite.
    • The mixture undergoes pyrolysis at controlled temperatures for several hours, followed by neutralization and distillation to yield the desired product .
  • From 3-Chloro-4-methylaniline:
    • The reaction involves treating 3-chloro-4-methylaniline with hydrogen fluoride and sodium nitrite under specific temperature conditions to produce 2-chloro-4-fluorotoluene .

2-Chloro-4-fluorotoluene has various applications:

  • Intermediate in Organic Synthesis: It is used as a building block in the synthesis of pharmaceuticals and agrochemicals.
  • Chemical Research: Its unique properties make it a subject of study in chemical research for developing new compounds.
  • Manufacturing: It may be utilized in the production of dyes, pigments, and other specialty chemicals.

Several compounds share structural similarities with 2-chloro-4-fluorotoluene. Here’s a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
2-Chloro-5-fluorotolueneC₇H₆ClFFluorine at the 5 position instead of the 4 position
3-Chloro-4-fluorotolueneC₇H₆ClFChlorine at the 3 position
2-Bromo-4-fluorotolueneC₇H₆BrFBromine instead of chlorine
2-Chloro-4-methylphenolC₇H₈ClOHydroxyl group instead of fluorine

Uniqueness

The unique positioning of chlorine and fluorine on the aromatic ring gives 2-chloro-4-fluorotoluene distinct chemical properties compared to its analogs. This positioning influences its reactivity and potential applications in synthetic chemistry.

XLogP3

3.7

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (97.73%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.73%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.45%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

452-73-3

Wikipedia

2-Chloro-4-fluorotoluene

Dates

Modify: 2023-08-15

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